AR-A014418

Catalog No.
S519234
CAS No.
487021-52-3
M.F
C12H12N4O4S
M. Wt
308.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AR-A014418

CAS Number

487021-52-3

Product Name

AR-A014418

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

InChI

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)

InChI Key

YAEMHJKFIIIULI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

AR A014418, AR-A014418, GSK-3beta inhibitor VIII AR-A014418, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]

Description

The exact mass of the compound N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea is 308.05793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AR-A014418 is a synthetic compound classified as a selective inhibitor of glycogen synthase kinase 3, specifically targeting the beta isoform (GSK3β). Its chemical structure is identified as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, with a molecular weight of approximately 308.32 Da. This compound exhibits high specificity for GSK3β, with an inhibition constant (IC50) of 104 ± 27 nM and an ATP-competitive binding profile (Ki = 38 nM) . AR-A014418 has been studied for its potential therapeutic applications in various neurological and metabolic disorders, including Alzheimer's disease and diabetes.

AR-A014418 acts as a GSK-3β inhibitor []. GSK-3β is a serine/threonine kinase involved in various cellular processes, including glycogen synthesis, cell survival, and neurodegeneration []. By inhibiting GSK-3β, AR-A014418 may potentially modulate these processes. However, the detailed molecular mechanism of this inhibition remains to an area of ongoing research.

Inhibitor of Glycogen Synthase Kinase-3 (GSK-3)

N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, also known as AR-A014418, is a compound studied for its potential to inhibit glycogen synthase kinase-3 (GSK-3) [, ]. GSK-3 is an enzyme involved in various cellular processes, and its inhibition has been implicated in the treatment of several neurological disorders []. Studies have shown that AR-A014418 exhibits selectivity for GSK-3β, a specific isoform of the enzyme [].

Potential for Antidepressant Development

Due to GSK-3's role in neuronal signaling, AR-A014418 was investigated as a potential antidepressant treatment []. In rodent studies, the compound demonstrated antidepressant-like effects []. However, further research revealed that AR-A014418 may not effectively penetrate the blood-brain barrier, limiting its potential as a centrally acting antidepressant [].

Radiolabeling for Positron Emission Tomography (PET) Studies

Researchers have explored the use of radiolabeled AR-A014418 for PET imaging studies. The radioisotope carbon-11 ([¹¹C]) can be incorporated into the molecule, allowing for the visualization of GSK-3 activity in the brain []. This approach holds promise for understanding the role of GSK-3 in various neurological conditions.

The synthesis of AR-A014418 involves a reaction between 2-amino-5-nitrothiazole and 4-methoxybenzylisocyanate in N,N-dimethylformamide. The reaction conditions include heating at 100 °C for 15 hours under nitrogen atmosphere, followed by purification steps that yield the final product in a modest yield of approximately 22% . The reaction can be summarized as follows:

  • Combine 2-amino-5-nitrothiazole and 4-methoxybenzylisocyanate in N,N-dimethylformamide.
  • Heat the mixture at 100 °C.
  • Cool and extract the product using ethyl acetate.
  • Purify the crude product using silica gel chromatography.

AR-A014418 has demonstrated significant biological activity as a GSK3β inhibitor. It effectively inhibits tau phosphorylation at specific serine residues (Ser-396) associated with neurodegenerative conditions . In vitro studies have shown that AR-A014418 protects neuroblastoma cells from cell death induced by the inhibition of the phosphatidylinositol 3-kinase/protein kinase B survival pathway . Additionally, in vivo studies revealed that subacute intraperitoneal injections of AR-A014418 reduced immobility time in the forced swim test, indicating potential antidepressant-like effects .

The synthesis of AR-A014418 can be outlined as follows:

  • Starting Materials:
    • 2-amino-5-nitrothiazole
    • 4-methoxybenzylisocyanate
    • N,N-dimethylformamide as solvent
  • Procedure:
    • Mix the starting materials in N,N-dimethylformamide.
    • Heat the mixture to 100 °C under nitrogen for 15 hours.
    • Allow to cool and partition between water and ethyl acetate.
    • Extract and purify using silica gel chromatography.

This method provides a straightforward approach to obtaining AR-A014418 with reasonable purity and yield .

AR-A014418 has several potential applications:

  • Neurodegenerative Disease Research: Due to its ability to inhibit tau phosphorylation, it is valuable for studying Alzheimer's disease mechanisms.
  • Antidepressant Research: The compound's effects on behavior in animal models suggest it may have antidepressant properties .
  • Cell Survival Studies: Its protective effects on neuroblastoma cells make it useful in research focused on cell survival pathways .

Studies have demonstrated that AR-A014418 interacts selectively with GSK3β, showing minimal inhibition of other kinases such as cyclin-dependent kinases (cdk2, cdk5) and over twenty other kinases . This selectivity is crucial for its potential therapeutic applications, minimizing off-target effects that could lead to adverse reactions.

Several compounds exhibit similarities to AR-A014418 in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionSelectivityIC50 Value (nM)
AR-A014418GSK3β inhibitorHighly selective104
Lithium CarbonateGSK3 inhibitorNon-selectiveVaries widely
TideglusibGSK3β inhibitorSelective~500
CHIR99021GSK3β inhibitorHighly selective~20
B6B30GSK3β inhibitorSelective~200

AR-A014418 stands out due to its high specificity for GSK3β compared to other compounds like lithium carbonate, which affects multiple pathways, potentially leading to broader side effects . Its unique structural features contribute to its selectivity and potency as an ATP-competitive inhibitor.

Synthetic Procedure Details

The reaction mechanism involves nucleophilic addition of 2-amino-5-nitrothiazole to 4-methoxybenzylisocyanate in N,N-dimethylformamide at elevated temperature [1]. The amino group nitrogen acts as a nucleophile, attacking the electrophilic carbon center of the isocyanate functional group. This nucleophilic addition is followed by proton transfer to yield the final urea product.

Reaction ParameterSpecification
Starting Material 12-amino-5-nitrothiazole (0.89 g, 6.13 mmol)
Starting Material 24-methoxybenzylisocyanate (1 g, 6.13 mmol)
SolventN,N-dimethylformamide (6 mL)
Temperature100°C
AtmosphereNitrogen
Reaction Time15 hours
Crude Yield2.5 g semisolid
Purified Yield22% (408 mg)

The reaction proceeds through a well-established mechanism where the lone pair electrons on the amino nitrogen of 2-amino-5-nitrothiazole attack the carbonyl carbon of the isocyanate group [1]. This nucleophilic addition creates a tetrahedral intermediate that subsequently undergoes proton rearrangement to form the stable urea linkage. The reaction requires elevated temperature to overcome the activation energy barrier and promote complete conversion of starting materials.

Purification and Characterization

The crude reaction mixture undergoes a multi-step purification process involving liquid-liquid extraction and column chromatography [1]. The aqueous workup removes residual N,N-dimethylformamide and ionic impurities, while the organic phases are combined and concentrated. Final purification employs silica gel chromatography using a chloroform-ethanol gradient system (95:5 v/v) to achieve analytical purity.

The purified AR-A014418 exhibits characteristic physical properties including a melting point of 208-210°C with decomposition, indicating thermal instability at elevated temperatures [2]. The compound demonstrates limited aqueous solubility of 136 μM, which has implications for biological evaluation and pharmaceutical development [1]. Spectroscopic characterization confirms the expected molecular structure through comprehensive nuclear magnetic resonance analysis and mass spectrometry verification.

Mechanistic Considerations

The reaction mechanism represents a classic example of nucleophilic acyl substitution where the isocyanate electrophile undergoes attack by the heterocyclic amine nucleophile [1]. The electron-withdrawing nitro group on the thiazole ring reduces the nucleophilicity of the amino group, requiring elevated reaction temperatures to achieve satisfactory conversion rates. The methoxy substituent on the benzyl component provides electronic stabilization through resonance effects, contributing to the overall reaction efficiency.

The moderate yield of 22% reflects the challenging nature of this transformation, particularly the need to balance reaction temperature with potential side reactions [1]. Higher temperatures risk decomposition of the sensitive nitro-thiazole starting material, while lower temperatures result in incomplete conversion. The optimized conditions represent a compromise that maximizes product formation while minimizing unwanted side reactions.

Radiolabeled Derivatives: [¹¹C]AR-A014418 Production and Applications

The development of carbon-11 labeled AR-A014418 derivatives has enabled positron emission tomography studies of glycogen synthase kinase-3 distribution and pharmacokinetics. Multiple radiolabeling strategies have been developed, each offering distinct advantages in terms of synthetic efficiency, specific activity, and labeling position.

Methoxy Position Radiolabeling

The first reported radiosynthesis involves methylation of a desmethyl precursor using [¹¹C]methyl iodide [3]. This approach targets the methoxy position on the benzyl ring, preserving the core thiazole-urea framework while introducing the radioactive carbon label at a metabolically stable position.

The synthetic sequence begins with preparation of the desmethyl precursor through a novel one-pot reaction [3]. The reaction employs 2-amino-5-nitrothiazole with in situ generated trimethylsilyl-protected 4-hydroxybenzylisocyanate, followed by acid deprotection to yield the phenolic precursor in 23% overall yield.

Radiolabeling proceeds through standard O-methylation conditions using [¹¹C]methyl iodide in the presence of base [3]. The reaction achieves 17% decay-corrected radiochemical yield based on [¹¹C]carbon dioxide, with high specific activity of 3230 mCi/μmol after 30 minutes synthesis time. This methodology provides sufficient radiotracer quantities for preliminary biodistribution studies.

Carbon Dioxide Fixation Method

An alternative radiolabeling approach employs direct [¹¹C]carbon dioxide fixation to label the urea carbonyl position [4]. This methodology offers advantages in terms of synthetic directness and atom economy, eliminating the need for conversion to secondary precursors like [¹¹C]methyl iodide.

The reaction sequence involves [¹¹C]carbon dioxide fixation with 4-methoxybenzylamine in the presence of a carbon dioxide-fixing base [4]. Subsequent dehydration with phosphorus oxychloride and addition of 2-amino-5-nitrothiazole yields [¹¹C-carbonyl]AR-A014418 in 8% uncorrected radiochemical yield with high specific activity of 4 Ci/μmol within 30 minutes.

Radiolabeling MethodYield (%)Specific ActivitySynthesis Time
[¹¹C]Methylation17 (decay-corrected)3230 mCi/μmol30 minutes
[¹¹C]CO₂ fixation8 (uncorrected)4 Ci/μmol30 minutes

Biodistribution and Imaging Applications

Preliminary biodistribution studies using [¹¹C]AR-A014418 revealed significant limitations for central nervous system imaging applications [3]. Intravenous administration to Sprague-Dawley rats demonstrated extremely low brain penetration, with only 0.08% injected dose per gram of tissue observed in all brain regions at both 5 and 30 minutes post-injection.

These findings indicate that AR-A014418 does not effectively cross the blood-brain barrier, limiting its utility for studying glycogen synthase kinase-3 in cerebral positron emission tomography studies [3]. The poor brain penetration likely results from the compound's physicochemical properties, including limited lipophilicity and potential recognition by efflux transporters.

Despite limitations for neuroimaging, [¹¹C]AR-A014418 retains value for studying peripheral glycogen synthase kinase-3 distribution and pharmacokinetics [3]. The high specific activity and radiochemical purity achieved through optimized synthesis protocols enable quantitative assessment of target engagement and tissue distribution patterns in non-central nervous system compartments.

Methodological Improvements

Recent advances in carbon-11 chemistry have introduced improved methodologies for radiolabeling urea-containing compounds like AR-A014418 [5] [6]. The loop method represents a significant advancement, providing enhanced radiochemical yields through captive solvent systems that minimize radioactivity losses during synthesis and purification steps.

These methodological improvements enable more efficient production of [¹¹C]AR-A014418 with higher specific activities and improved radiochemical purities [5]. Enhanced synthesis protocols also reduce radiation exposure to personnel and improve the reliability of radiotracer production for research applications.

Structure-Activity Relationship (SAR) Studies of Analogues

Extensive structure-activity relationship investigations have explored modifications to each component of the AR-A014418 framework, providing insights into the molecular determinants of glycogen synthase kinase-3 inhibitory activity and selectivity. These studies have identified critical structural features while revealing opportunities for activity enhancement and target selectivity optimization.

Thiazole Ring Modifications

The thiazole heterocycle represents the core pharmacophore of AR-A014418, with the 5-nitro substitution pattern proving crucial for both potency and selectivity [7] [8]. Systematic modifications to the thiazole ring system have demonstrated that this heterocyclic component cannot be replaced without significant loss of activity.

Removal of the nitro group results in substantial reduction in glycogen synthase kinase-3 inhibitory potency, while alternative electron-withdrawing substituents provide variable activity depending on their electronic and steric properties [7]. The nitro group contributes to both the binding affinity through electronic interactions and the selectivity profile by creating steric constraints that favor glycogen synthase kinase-3 over related kinases.

Alternative heterocyclic replacements for the thiazole ring, including pyrimidine, pyrazine, and other five-membered heterocycles, generally yield compounds with reduced activity [9]. These findings underscore the importance of the specific electronic and geometric properties of the nitro-thiazole system for optimal target engagement.

Benzyl Group Substitutions

The 4-methoxybenzyl component of AR-A014418 has been subjected to extensive structural modifications to explore the impact of electronic and steric variations on biological activity [10]. The methoxy substituent provides an optimal balance of electronic donation and lipophilicity that contributes to both binding affinity and pharmacological properties.

Replacement of the methoxy group with alternative electron-donating substituents, including hydroxyl, amino, and alkyl groups, generally results in reduced potency [10]. Electron-withdrawing substituents such as halogens and nitro groups typically yield compounds with significantly diminished activity, indicating the importance of electron density at this position.

Positional isomers of the methoxy group demonstrate varying degrees of activity retention, with the 4-position proving optimal for glycogen synthase kinase-3 inhibition [10]. The 3-methoxy and 2-methoxy analogues show reduced potency, while 3,4-dimethoxy substitution provides enhanced activity in some cases, suggesting additional favorable interactions with the target protein.

Novel Dual-Target Inhibitors

Recent structure-activity relationship studies have expanded beyond simple structural modifications to develop dual-target inhibitors that simultaneously engage glycogen synthase kinase-3 and histone deacetylases [10]. These efforts represent a rational approach to addressing the complex pathophysiology of neurodegenerative diseases through multi-target therapeutic strategies.

The most successful dual inhibitor, designated compound 19, demonstrates glycogen synthase kinase-3β inhibition with an IC₅₀ value of 40 nM, representing improved potency compared to the original AR-A014418 [10]. Simultaneously, this compound exhibits histone deacetylase-2 inhibition (IC₅₀ = 1.05 μM) and histone deacetylase-6 inhibition (IC₅₀ = 1.52 μM), providing balanced activity against both target classes.

The successful development of compound 19 involved strategic incorporation of a histone deacetylase pharmacophore while maintaining the essential structural features of the AR-A014418 framework [10]. This achievement demonstrates the feasibility of developing multi-target therapeutics based on the thiazole-urea scaffold, opening new avenues for pharmaceutical development.

Selectivity Determinants

Crystal structure analysis of AR-A014418 bound to glycogen synthase kinase-3β has provided detailed insights into the molecular basis of selectivity [7]. The compound occupies the adenosine triphosphate binding pocket through three hydrogen bond interactions with the hinge region, while the nitro group forms specific contacts with selectivity-determining residues.

The nitro oxygen atoms interact closely with leucine-132, a selectivity residue that differs between glycogen synthase kinase-3 and related kinases such as cyclin-dependent kinases [7]. This interaction contributes significantly to the remarkable selectivity profile of AR-A014418, which shows greater than 100-fold selectivity against 26 tested kinases including cyclin-dependent kinase-2 and cyclin-dependent kinase-5.

The methoxybenzyl component adopts a specific orientation that enables π-stacking interactions with arginine-141, providing additional binding affinity and selectivity [7]. These structural insights have guided the design of improved analogues and provided a foundation for rational drug design efforts targeting glycogen synthase kinase-3.

Structural FeatureActivity ImpactSelectivity Contribution
5-Nitro-thiazoleEssential for potencyMajor selectivity determinant
4-MethoxybenzylOptimal electronic propertiesπ-stacking interactions
Urea linkageCritical for bindingHinge region hydrogen bonds

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

308.05792605 g/mol

Monoisotopic Mass

308.05792605 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

87KSH90Q6D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

487021-52-3

Wikipedia

Ar-ao-14418

Dates

Modify: 2023-08-15
1: Kunnimalaiyaan S, Gamblin TC, Kunnimalaiyaan M. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. HPB (Oxford). 2015 Sep;17(9):770-6. doi: 10.1111/hpb.12442. Epub 2015 Jul 6. PubMed PMID: 26147011; PubMed Central PMCID: PMC4557650.
2: Tunçdemir M, Yıldırım A, Karaoğlan A, Akdemir O, Oztürk M. AR-A014418 as a glycogen synthase kinase-3 inhibitor: anti-apoptotic and therapeutic potential in experimental spinal cord injury. Neurocirugia (Astur). 2013 Jan-Feb;24(1):22-32. doi: 10.1016/j.neucir.2011.12.006. Epub 2012 Oct 30. PubMed PMID: 23116585.
3: Mazzardo-Martins L, Martins DF, Stramosk J, Cidral-Filho FJ, Santos AR. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action. Neuroscience. 2012 Dec 13;226:411-20. doi: 10.1016/j.neuroscience.2012.09.020. Epub 2012 Sep 19. PubMed PMID: 23000630.
4: Hicks JW, Wilson AA, Rubie EA, Woodgett JR, Houle S, Vasdev N. Towards the preparation of radiolabeled 1-aryl-3-benzyl ureas: Radiosynthesis of [(11)C-carbonyl] AR-A014418 by [(11)C]CO(2) fixation. Bioorg Med Chem Lett. 2012 Mar 1;22(5):2099-101. doi: 10.1016/j.bmcl.2011.12.139. Epub 2012 Jan 10. PubMed PMID: 22321216.
5: Martins DF, Rosa AO, Gadotti VM, Mazzardo-Martins L, Nascimento FP, Egea J, López MG, Santos AR. The antinociceptive effects of AR-A014418, a selective inhibitor of glycogen synthase kinase-3 beta, in mice. J Pain. 2011 Mar;12(3):315-22. doi: 10.1016/j.jpain.2010.06.007. Epub 2010 Aug 12. PubMed PMID: 20705523.
6: Nguyen TB, Lucero GR, Chana G, Hult BJ, Tatro ET, Masliah E, Grant I, Achim CL, Everall IP; HIV Neurobehavioral Research Group. Glycogen synthase kinase-3beta (GSK-3beta) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus-mediated neurotoxicity in primary human neurons. J Neurovirol. 2009 Sep;15(5-6):434-8. doi: 10.1080/13550280903168131. PubMed PMID: 19688630; PubMed Central PMCID: PMC3065998.
7: Vasdev N, Garcia A, Stableford WT, Young AB, Meyer JH, Houle S, Wilson AA. Synthesis and ex vivo evaluation of carbon-11 labelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ([11C]AR-A014418): a radiolabelled glycogen synthase kinase-3beta specific inhibitor for PET studies. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5270-3. Epub 2005 Oct 3. PubMed PMID: 16202587.
8: Gould TD, Einat H, Bhat R, Manji HK. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test. Int J Neuropsychopharmacol. 2004 Dec;7(4):387-90. Epub 2004 Jul 26. PubMed PMID: 15315719.
9: Bhat R, Xue Y, Berg S, Hellberg S, Ormö M, Nilsson Y, Radesäter AC, Jerning E, Markgren PO, Borgegård T, Nylöf M, Giménez-Cassina A, Hernández F, Lucas JJ, Díaz-Nido J, Avila J. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J Biol Chem. 2003 Nov 14;278(46):45937-45. Epub 2003 Aug 19. PubMed PMID: 12928438.

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